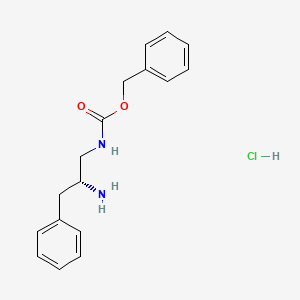
N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-®-2-amino-3-phenylpropylamine HCl is a compound that belongs to the class of N-Cbz-protected amines. The Cbz (carboxybenzyl) group is commonly used in organic synthesis to protect amine functionalities. This compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-®-2-amino-3-phenylpropylamine HCl typically involves the protection of the amine group with the Cbz group. One common method is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, resulting in the formation of the Cbz-protected amine .
Industrial Production Methods
Industrial production of N-Cbz-®-2-amino-3-phenylpropylamine HCl often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-®-2-amino-3-phenylpropylamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Cbz group can be substituted under specific conditions, such as treatment with methanesulfonyl chloride and N-methylimidazole.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, LiAlH4
Substitution: Methanesulfonyl chloride, N-methylimidazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the deprotected amine.
Aplicaciones Científicas De Investigación
N-Cbz-®-2-amino-3-phenylpropylamine HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-Cbz-®-2-amino-3-phenylpropylamine HCl involves the protection of the amine group, making it less reactive and allowing for selective reactions at other functional groups. The Cbz group can be removed via hydrogenolysis, releasing the free amine and toluene . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-®-2-amino-3-phenylpropylamine: Uses the Boc (tert-butoxycarbonyl) group for protection.
N-Fmoc-®-2-amino-3-phenylpropylamine: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection.
N-Alloc-®-2-amino-3-phenylpropylamine: Uses the Alloc (allyloxycarbonyl) group for protection.
Uniqueness
N-Cbz-®-2-amino-3-phenylpropylamine HCl is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The ease of deprotection via hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for removal .
Propiedades
Fórmula molecular |
C17H21ClN2O2 |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
Clave InChI |
FOBOCAFPIJZDMG-PKLMIRHRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)





![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)

![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
